molecular formula C10H17N3O2 B15315037 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid

2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid

Katalognummer: B15315037
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: FYXIPFAAAWCBKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring or the amino acid side chain .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino acids with substituted pyrazole rings, such as:

Uniqueness

What sets 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid apart is its specific substitution pattern on the pyrazole ring, which imparts unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C10H17N3O2

Molekulargewicht

211.26 g/mol

IUPAC-Name

2-amino-3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-4-8-6(2)12-13(7(8)3)5-9(11)10(14)15/h9H,4-5,11H2,1-3H3,(H,14,15)

InChI-Schlüssel

FYXIPFAAAWCBKH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N(N=C1C)CC(C(=O)O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.